molecular formula C11H6F6O2 B13730900 4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid

4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid

Katalognummer: B13730900
Molekulargewicht: 284.15 g/mol
InChI-Schlüssel: UVFXHIILLZWUNX-VMPITWQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid is an organofluorine compound characterized by the presence of multiple trifluoromethyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid typically involves the reaction of trifluoromethyl-substituted precursors under controlled conditions. One common method includes the use of trifluoromethyl phenyl sulfone as a starting material, which undergoes a series of reactions to introduce the trifluoromethyl groups and form the desired crotonic acid structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, ensuring consistent quality and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, materials, and agrochemicals.

Wirkmechanismus

The mechanism of action of 4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid is unique due to its multiple trifluoromethyl groups, which impart distinct chemical properties such as high stability, lipophilicity, and reactivity. These properties make it a valuable compound in various scientific and industrial applications .

Eigenschaften

Molekularformel

C11H6F6O2

Molekulargewicht

284.15 g/mol

IUPAC-Name

(E)-4,4,4-trifluoro-3-[4-(trifluoromethyl)phenyl]but-2-enoic acid

InChI

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-7)8(5-9(18)19)11(15,16)17/h1-5H,(H,18,19)/b8-5+

InChI-Schlüssel

UVFXHIILLZWUNX-VMPITWQZSA-N

Isomerische SMILES

C1=CC(=CC=C1/C(=C\C(=O)O)/C(F)(F)F)C(F)(F)F

Kanonische SMILES

C1=CC(=CC=C1C(=CC(=O)O)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.